molecular formula C21H22N2O2 B11039685 (1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11039685
M. Wt: 334.4 g/mol
InChI Key: PKSQFYHRKDWFNZ-UHFFFAOYSA-N
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Description

(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

6-methoxy-9,11,11-trimethyl-3-phenylimino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H22N2O2/c1-13-12-21(2,3)23-19-16(13)10-15(25-4)11-17(19)18(20(23)24)22-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3

InChI Key

PKSQFYHRKDWFNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=CC=C4)C2=O)OC)(C)C

Origin of Product

United States

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